molecular formula C5H3ClN4S B3360625 2-chloro-7H-purine-8(9H)-thione CAS No. 89364-07-8

2-chloro-7H-purine-8(9H)-thione

Cat. No.: B3360625
CAS No.: 89364-07-8
M. Wt: 186.62 g/mol
InChI Key: LDDARWDXQJUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-7H-purine-8(9H)-thione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound has garnered attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7H-purine-8(9H)-thione typically involves the chlorination of purine derivatives. One common method is the reaction of 7H-purine-8(9H)-thione with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7H-purine-8(9H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., ethanethiol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

    Substitution Reactions: Products include 2-amino-7H-purine-8(9H)-thione, 2-thio-7H-purine-8(9H)-thione, and 2-alkoxy-7H-purine-8(9H)-thione.

    Oxidation and Reduction: Products include 2-chloro-7H-purine-8(9H)-sulfoxide, 2-chloro-7H-purine-8(9H)-sulfone, and 2-chloro-7H-purine-8(9H)-thiol.

Scientific Research Applications

2-chloro-7H-purine-8(9H)-thione has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-7H-purine-8(9H)-thione involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and thione group play crucial roles in binding to active sites, leading to inhibition or modulation of enzyme activity. The compound may also interfere with nucleic acid synthesis and function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-9H-purine-8-carboxylate
  • 2-chloro-7H-purine-8(9H)-sulfoxide
  • 2-chloro-7H-purine-8(9H)-sulfone

Uniqueness

2-chloro-7H-purine-8(9H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different substitution patterns and oxidation states, leading to varied applications and effects.

Properties

IUPAC Name

2-chloro-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDARWDXQJUVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417937
Record name MLS002639465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-07-8
Record name MLS002639465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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